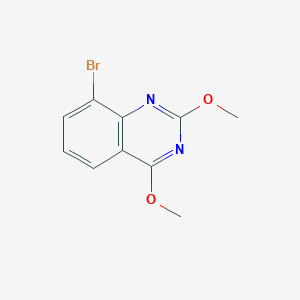

8-Bromo-2,4-dimethoxyquinazoline

Description

Significance of the Quinazoline (B50416) Nucleus in Heterocyclic Synthesis

The quinazoline nucleus is of paramount importance in heterocyclic synthesis due to its widespread presence in a vast array of biologically active compounds. Its aromatic and electron-deficient nature, coupled with the presence of two nitrogen atoms, provides multiple sites for functionalization, allowing chemists to create diverse molecular architectures. The ability to modify the quinazoline core at various positions has led to the synthesis of extensive libraries of compounds for screening in drug discovery and materials science.

Overview of Halo- and Dimethoxy-Substituted Quinazoline Derivatives as Research Targets

Among the myriad of quinazoline derivatives, those bearing halogen and methoxy (B1213986) substituents have garnered significant attention in the research community. Halogen atoms, such as bromine, are particularly valuable in synthetic chemistry as they can serve as versatile handles for a variety of cross-coupling reactions, enabling the introduction of new carbon-carbon and carbon-heteroatom bonds. sci-hub.se This strategic placement of a halogen allows for the late-stage diversification of molecular scaffolds, a powerful tool in the development of novel compounds. nih.gov

Methoxy groups, on the other hand, can influence the electronic properties and solubility of the quinazoline core. They are known to be important for biological activity in some contexts and can also be cleaved to reveal a reactive hydroxyl group for further synthetic transformations. The combination of halo and dimethoxy substituents on the quinazoline scaffold therefore presents a rich platform for chemical exploration.

Rationale for Comprehensive Investigation of 8-Bromo-2,4-dimethoxyquinazoline in Academic Research

The comprehensive investigation of this compound in an academic setting is driven by its potential as a key intermediate in the synthesis of more complex molecules. The strategic placement of the bromine atom at the 8-position, combined with the methoxy groups at the 2- and 4-positions, offers a unique combination of reactive sites.

The bromo group at a sterically accessible position can be readily exploited in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of aryl, heteroaryl, and amino functionalities at this position, leading to the creation of novel and diverse chemical entities.

Chemical and Physical Properties of this compound

While specific experimental data for this compound is not widely published, its properties can be inferred from its constituent parts and related known compounds.

Interactive Data Table: Predicted Properties of this compound

| Property | Predicted Value | Basis for Prediction |

| Molecular Formula | C₁₀H₉BrN₂O₂ | --- |

| Molecular Weight | 269.10 g/mol | --- |

| Appearance | Off-white to pale yellow solid | Based on similar substituted quinazolines. |

| Melting Point | Not available | Likely a solid at room temperature. |

| Solubility | Soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | General solubility of similar organic compounds. |

Spectroscopic Data Analysis

Interactive Data Table: Predicted Spectroscopic Data for this compound

| Technique | Predicted Peaks/Signals | Rationale for Prediction |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.8-8.2 (m, 2H, Ar-H), δ 7.2-7.5 (t, 1H, Ar-H), δ 4.1-4.3 (s, 6H, 2 x -OCH₃) | Based on chemical shifts of protons on a bromo-substituted benzene (B151609) ring and methoxy groups on a quinazoline core. The aromatic protons would appear as a multiplet and a triplet, and the two methoxy groups would likely appear as a single peak due to free rotation. |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 160-165 (C2, C4), δ 150-155 (C8a), δ 140-145 (C4a), δ 120-135 (Ar-C), δ 110-120 (C8), δ 55-60 (2 x -OCH₃) | Based on known chemical shifts for substituted quinazolines and the electronic effects of the bromo and methoxy substituents. rsc.org |

| IR (KBr, cm⁻¹) | ~3050 (Ar C-H stretch), ~2950, 2850 (Aliphatic C-H stretch), ~1620, 1580, 1480 (C=C and C=N stretch), ~1250 (C-O stretch), ~1050 (C-O stretch), ~800 (C-Br stretch) | Characteristic vibrational frequencies for the functional groups present in the molecule. |

| Mass Spectrometry (EI) | m/z 268/270 (M⁺, M⁺+2, isotopic pattern for Br) | The molecular ion peak would show the characteristic isotopic pattern for a bromine-containing compound. |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H9BrN2O2 |

|---|---|

Molecular Weight |

269.09 g/mol |

IUPAC Name |

8-bromo-2,4-dimethoxyquinazoline |

InChI |

InChI=1S/C10H9BrN2O2/c1-14-9-6-4-3-5-7(11)8(6)12-10(13-9)15-2/h3-5H,1-2H3 |

InChI Key |

HEICNCDEBRDHJX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC(=NC2=C1C=CC=C2Br)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 8 Bromo 2,4 Dimethoxyquinazoline

Strategies for Regioselective Bromination at the C8 Position of Quinazoline (B50416) Frameworks

Achieving regioselective bromination at the C8 position of the quinazoline scaffold is a critical step that can be approached through direct electrophilic substitution on the quinazoline ring or by constructing the ring from a pre-brominated precursor.

Electrophilic Aromatic Substitution Approaches for Bromination

Direct bromination of the quinazoline ring often leads to a mixture of products. thieme-connect.comresearchgate.netresearchgate.net However, by carefully selecting the brominating agent and reaction conditions, regioselectivity can be influenced. The use of strong acids can protonate the quinazoline nitrogen atoms, deactivating the heterocyclic ring and directing the electrophilic attack to the benzene (B151609) ring.

Common brominating agents for this purpose include N-Bromosuccinimide (NBS) and N,N'-Dibromoisocyanuric acid (DBI). thieme-connect.comthieme-connect.com NBS, often used in conjunction with a strong acid like sulfuric acid, can act as a source of electrophilic bromine. thieme-connect.comyoutube.comwikipedia.org The reaction proceeds via an electrophilic aromatic substitution mechanism. nih.govrsc.org While direct bromination of quinazoline itself with NBS in sulfuric acid has been reported to yield 6-bromoquinazoline, achieving specific C8 bromination often requires the presence of directing groups or a more tailored approach. thieme-connect.com For instance, rhodium-catalyzed C8 bromination of quinoline (B57606) N-oxides using NBS has been demonstrated, highlighting a potential strategy for related heterocyclic systems. mdpi.comresearchgate.net

N,N'-Dibromoisocyanuric acid (DBI), another source of electrophilic bromine, has been used for the bromination of various benzazines in strong acids like trifluoromethanesulfonic acid (CF3SO3H). thieme-connect.comresearchgate.netresearchgate.net The reactivity and selectivity of these reactions are highly dependent on the acid strength and temperature. thieme-connect.comthieme-connect.com

Table 1: Comparison of Electrophilic Bromination Conditions for Heterocycles

| Brominating Agent | Acid | Temperature | Observations |

| N-Bromosuccinimide (NBS) | H₂SO₄ | -25°C to RT | Selectivity is highly temperature-dependent. thieme-connect.com |

| N,N'-Dibromoisocyanuric Acid (DBI) | CF₃SO₃H | Down to -70°C | Capable of brominating quinoline at very low temperatures. thieme-connect.com |

Precursor-Based Bromination: Synthesis from Substituted Anthranilic Acid Derivatives

A more controlled and widely applicable method for synthesizing 8-bromoquinazolines involves starting with an already brominated precursor, specifically a substituted anthranilic acid. ijddr.inresearchgate.netnih.gov The synthesis of 8-bromo-2,4-dichloroquinazoline (B1282574), a key intermediate, typically begins with 3-bromoanthranilic acid or its derivatives. ruifuchem.comsigmaaldrich.comscbt.com

One common pathway involves the cyclization of 8-bromoquinazoline-2,4(1H,3H)-dione. This dione (B5365651) can be prepared from 3-bromoanthranilic acid. Subsequent treatment of the dione with a chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of a base such as N,N-dimethylaniline, yields 8-bromo-2,4-dichloroquinazoline. derpharmachemica.comgoogle.com This di-chloro intermediate is then ready for the introduction of the methoxy (B1213986) groups.

Methodologies for Introducing Dimethoxy Substituents at C2 and C4 Positions

With the 8-bromo-2,4-dichloroquinazoline intermediate in hand, the next stage is the introduction of the two methoxy groups at the C2 and C4 positions. This is typically achieved through nucleophilic aromatic substitution (SNAr) reactions.

Nucleophilic Substitution Reactions on Halogenated Quinazoline Precursors

The chlorine atoms at the C2 and C4 positions of the quinazoline ring are susceptible to displacement by nucleophiles due to the electron-withdrawing effect of the ring nitrogens. Sodium methoxide (B1231860) (NaOMe) is the common reagent used to introduce methoxy groups. The reaction involves the sequential displacement of the two chlorine atoms.

The C4 position of 2,4-dichloroquinazoline (B46505) is generally more reactive towards nucleophilic attack than the C2 position. chim.itnih.govnih.gov This enhanced reactivity is attributed to the "α-nitrogen effect," where the adjacent nitrogen atom (N3) strongly activates the C4 position for nucleophilic aromatic substitution. nih.gov This allows for a stepwise and selective reaction. By carefully controlling the reaction conditions (e.g., temperature and stoichiometry of the nucleophile), it is possible to first substitute the chlorine at C4 to form an 8-bromo-2-chloro-4-methoxyquinazoline intermediate.

Numerous studies on 2,4-dichloroquinazolines confirm that nucleophilic attack, for instance by amines, preferentially occurs at the C4 position. derpharmachemica.comnih.gov This principle holds true for methoxide as the nucleophile.

After the C4 position has been functionalized, the introduction of the second methoxy group at the C2 position can be accomplished. This step typically requires more forcing conditions (e.g., higher temperatures or longer reaction times) compared to the C4 substitution, due to the lower reactivity of the C2 position. nih.gov

Recent research has also explored various strategies for C2 functionalization, sometimes involving temporary deactivation of the C4 position or utilizing specific catalytic systems to enhance C2 reactivity. nih.govrsc.orgmdpi.com

Cyclocondensation Approaches for Quinazoline-2,4-dione Scaffolds with Subsequent Functionalization

A robust and traditional route to substituted quinazolines involves the initial construction of a quinazoline-2,4-dione core, followed by functional group interconversions to achieve the desired product. This step-wise approach allows for precise control over the substitution pattern. The synthesis of 8-Bromo-2,4-dimethoxyquinazoline via this method begins with the formation of the 8-bromo-quinazoline-2,4(1H,3H)-dione scaffold.

The process typically commences with a substituted anthranilic acid. For the target molecule, 3-bromoanthranilic acid serves as the key precursor. This intermediate can be prepared via the selective bromination of anthranilic acid. The core quinazoline-2,4-dione structure is then assembled through cyclocondensation of the anthranilic acid derivative with a one-carbon carbonyl synthon. Common reagents for this transformation include urea, phosgene, or their equivalents. For instance, a one-pot synthesis using 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst has been developed for the reaction of 2-aminobenzamides with di-tert-butyl dicarbonate (B1257347) to yield quinazoline-2,4-diones efficiently. acs.org

Once the 8-bromoquinazoline-2,4(1H,3H)-dione is formed, the next critical stage is the conversion of the dione (a cyclic diamide) into the dimethoxy derivative. This is accomplished through a two-step sequence:

Chlorination: The dione is treated with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine. This reaction converts the amide carbonyls into chloro-substituted positions, yielding the highly reactive intermediate, 8-bromo-2,4-dichloroquinazoline.

Methoxylation: The dichloro intermediate is then subjected to nucleophilic aromatic substitution with sodium methoxide (NaOMe) in methanol. The chlorine atoms at the C2 and C4 positions are excellent leaving groups, readily displaced by the methoxide nucleophile to furnish the final product, this compound.

The table below outlines the general sequence for this synthetic approach.

| Step | Description | Key Reagents & Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Cyclocondensation | 3-Bromoanthranilic acid + Urea (or equivalent); Heat | 8-Bromoquinazoline-2,4(1H,3H)-dione |

| 2 | Chlorination | POCl₃; Reflux | 8-Bromo-2,4-dichloroquinazoline |

| 3 | Dimethoxylation | Sodium methoxide (NaOMe) in Methanol; Reflux | This compound |

Multi-component Reactions and Tandem Processes for Quinazoline Scaffold Assembly

Modern synthetic chemistry increasingly favors multi-component reactions (MCRs) and tandem (or cascade) processes for their efficiency, atom economy, and ability to rapidly generate molecular complexity from simple precursors. nih.gov These strategies assemble the quinazoline scaffold in a single pot, avoiding the isolation of intermediates. rsc.orgdoaj.org

MCRs are one-pot reactions where three or more reactants combine to form a product that incorporates the majority of the atoms from the starting materials. nih.gov For quinazoline synthesis, a hypothetical MCR to access the this compound core could involve the reaction of 2-amino-3-bromobenzonitrile (B168645), an orthoester like trimethyl orthoformate (as a source of C2 and methoxy groups), and an acid or metal catalyst.

Tandem reactions are sequences where subsequent reactions occur without the addition of new reagents, as the functionality needed for the next step is generated in the previous one. A notable example is a palladium-catalyzed, three-component tandem reaction of 2-aminobenzonitriles, aldehydes, and arylboronic acids for the one-pot assembly of quinazolines. nih.gov A key advantage of this method is the tolerance of halide groups like bromo, which remain available for subsequent synthetic modifications. nih.gov This approach could be adapted by using 2-amino-3-bromobenzonitrile as the starting material to construct the 8-bromoquinazoline (B1287984) core.

The table below compares conceptual MCR and tandem strategies for quinazoline synthesis.

| Strategy | Typical Starting Materials | Key Features | Reference |

|---|---|---|---|

| Multi-Component Reaction (MCR) | 2-Aminobenzonitrile, Aldehyde, Amine/Ammonia | High atom economy; rapid library synthesis. | nih.gov |

| Pd-Catalyzed Tandem Process | 2-Aminobenzonitrile, Aldehyde, Arylboronic Acid | Forms C-C and C-N bonds in one pot; tolerates bromo groups. | nih.gov |

| Ru(II)-Catalyzed Tandem Reaction | 2-Aminobenzonitrile, Alcohol-Water System | Sustainable protocol; generates quinazolinones directly. | rsc.org |

Catalytic and Mechanistic Considerations in this compound Synthesis

The choice of catalyst and reaction conditions is paramount in modern organic synthesis, influencing yield, selectivity, and environmental impact. The construction of the quinazoline ring system has benefited immensely from innovations in catalysis.

Role of Transition-Metal Catalysis (e.g., Palladium, Copper, Iron) in Quinazoline Synthesis

Transition metals are powerful tools for forging the C-N and C-C bonds necessary for assembling the quinazoline scaffold.

Palladium (Pd): Palladium catalysts are exceptionally versatile. They are used in three-component tandem reactions to assemble the quinazoline core from 2-aminobenzonitriles. nih.gov Furthermore, palladium catalysis is crucial for post-synthesis modification of the 8-bromo group via cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig amination, allowing for the introduction of diverse aryl, heteroaryl, or amino substituents at this position. researchgate.net Palladium has also been employed in reactions involving 2-azidobenzaldehydes and isocyanides to form quinazoline derivatives. researchgate.net

Copper (Cu): Copper catalysts, often used as salts like CuCl₂, are effective in the oxidative cyclization step for forming quinazolinone rings. For instance, the reaction of 2-amino-3,5-dibromobenzamide (B176797) with aromatic aldehydes can be promoted by CuCl₂ to yield the corresponding dibromo-2-arylquinazolinones. nih.gov

Iron (Fe): Iron catalysts are gaining prominence as an inexpensive, abundant, and less toxic alternative to precious metals. An efficient, microwave-assisted, iron-catalyzed cyclization of 2-halobenzoic acids and amidines in water has been developed for quinazolinone synthesis, representing a significant advance in green chemistry. rsc.org

| Metal Catalyst | Reaction Type | Key Findings | Reference |

|---|---|---|---|

| Palladium | Tandem Assembly / Cross-Coupling | Enables one-pot synthesis and post-functionalization of bromo group. | nih.govresearchgate.net |

| Copper | Oxidative Cyclization | Effective for ring closure in the synthesis of 2-arylquinazolinones. | nih.gov |

| Iron | Cyclization | Enables green, rapid, and efficient synthesis in aqueous media. | rsc.org |

Microwave-Assisted and Phase-Transfer Catalysis Methodologies

To enhance reaction rates and efficiency, chemists often turn to non-classical energy sources and specialized catalytic systems.

Microwave-Assisted Synthesis: Microwave irradiation provides rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes and often improve product yields. nih.gov This technology has been successfully applied to various quinazoline syntheses, including iron-catalyzed cyclizations rsc.org and multi-component reactions. nih.govnih.gov The combination of microwave heating with solvent-free conditions offers a particularly eco-friendly approach. researchgate.netnih.gov

Phase-Transfer Catalysis (PTC): PTC is a valuable technique for reactions involving reagents in separate, immiscible phases (e.g., a solid and a liquid or two immiscible liquids). A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), transports a reactant from one phase to another where the reaction can occur. researchgate.netacs.org This methodology has been effectively used for the N-alkylation of quinazolinone intermediates. researchgate.netnih.govresearchgate.net The combination of microwave irradiation and PTC has been shown to be a simple, efficient, and eco-friendly technique for synthesizing quinazolin-4-one derivatives. researchgate.netnih.gov

| Methodology | Catalyst/Condition | Advantages | Reference |

|---|---|---|---|

| Microwave-Assisted | Microwave Irradiation | Shorter reaction times, higher yields, energy efficiency. | rsc.orgnih.gov |

| Phase-Transfer Catalysis (PTC) | Tetrabutylammonium Bromide (TBAB) | Facilitates reactions between different phases, mild conditions. | researchgate.netacs.org |

| Combined MW/PTC | MW + TBAB | Synergistic effect leading to enhanced efficiency and green credentials. | researchgate.netnih.gov |

One-Pot and Cascade Reaction Sequences in Quinazoline Derivative Synthesis

One-pot and cascade reactions represent the pinnacle of synthetic efficiency, minimizing purification steps, reducing solvent waste, and saving time. These processes involve multiple bond-forming events within a single reaction vessel.

A cascade reaction is a subset of one-pot processes where the transformations occur sequentially without changing the reaction conditions or adding new reagents. The palladium-catalyzed three-component synthesis of quinazolines is a prime example of a one-pot cascade process that forms the heterocyclic core through a series of catalytic cycles. nih.gov Similarly, the synthesis of quinazoline-2,4-diones from 2-aminobenzamides and di-tert-butyl dicarbonate catalyzed by DMAP is a highly efficient one-pot procedure. acs.org These advanced strategies allow for the construction of complex molecular architectures, like that of this compound, from simple starting materials in a single, streamlined operation.

| Reaction Name | Description | Catalyst/Reagent | Reference |

|---|---|---|---|

| Palladium-Catalyzed Tandem Reaction | A three-component, one-pot assembly of the quinazoline ring. | Pd(OAc)₂ | nih.gov |

| DMAP-Catalyzed Dione Synthesis | A one-pot synthesis of quinazoline-2,4-diones from 2-aminobenzamides. | DMAP / Boc₂O | acs.org |

| Iron-Catalyzed Cyclization | A one-pot synthesis of quinazolinones from 2-halobenzoic acids and amidines. | FeCl₃ | rsc.org |

Reactivity and Advanced Chemical Transformations of 8 Bromo 2,4 Dimethoxyquinazoline

Cross-Coupling Reactions at the C8-Bromo Position

The bromine atom at the C8 position of 8-Bromo-2,4-dimethoxyquinazoline is a key functional handle for the introduction of carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of C-C bonds, typically involving the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. While specific studies on the Suzuki-Miyaura coupling of this compound are not extensively detailed in the available literature, the general principles of this reaction are well-established for a wide range of aryl bromides, including various quinazoline (B50416) derivatives.

The reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction and depends on the specific substrates being coupled. For instance, the coupling of brominated 2,1-borazaronaphthalenes with potassium alkenyltrifluoroborates has been optimized by screening various palladium sources, solvents, and bases. nih.gov

| Catalyst System | Boronic Acid/Ester | Base | Solvent | Yield | Reference |

| Pd(PPh₃)₄ | Phenylboronic acid | Na₂CO₃ | Toluene/Water | High | [General Protocol] |

| Pd(dppf)Cl₂ | Arylboronic acid | K₂CO₃ | Dioxane/Water | Variable | [General Protocol] |

| Buchwald Ligand-based Pd Precatalyst | Alkylboronic acid | K₃PO₄ | Toluene | Variable | mdpi.com |

This table represents generalized conditions for Suzuki-Miyaura reactions on aryl bromides and is intended to be illustrative. Specific conditions for this compound may vary.

Sonogashira Cross-Coupling for C-Alkynyl Bond Formation

The Sonogashira cross-coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org The C8-bromo position of this compound is a suitable site for Sonogashira coupling, allowing for the introduction of various alkynyl moieties.

The reaction mechanism involves the formation of a copper(I) acetylide, which then undergoes transmetalation to a palladium(II) complex, followed by reductive elimination. organic-chemistry.org The choice of palladium and copper catalysts, as well as the base and solvent, can significantly influence the reaction outcome. Studies on related bromo-heterocyclic compounds, such as 2-amino-3-bromopyridines, have demonstrated the successful application of Sonogashira coupling to introduce alkynyl groups with good to excellent yields under optimized conditions. scirp.org

| Catalyst System | Alkyne | Base | Solvent | Yield | Reference |

| PdCl₂(PPh₃)₂/CuI | Phenylacetylene | Et₃N | DMF | High | scirp.org |

| Pd(OAc)₂/PPh₃/CuI | Terminal Alkynes | i-Pr₂NH | Toluene | Variable | [General Protocol] |

| Copper-free systems | Terminal Alkynes | Various | Various | Variable | ucsb.edu |

This table represents generalized conditions for Sonogashira reactions and is intended to be illustrative. Specific conditions for this compound may vary.

Applications of Kumada, Stille, Negishi, Heck, and Buchwald-Hartwig Coupling Reactions

Beyond Suzuki-Miyaura and Sonogashira couplings, a range of other palladium-catalyzed cross-coupling reactions can be envisioned at the C8-bromo position of this compound.

Kumada Coupling: This reaction involves the coupling of a Grignard reagent with an organohalide. It offers a powerful method for C-C bond formation but can be limited by the functional group tolerance due to the high reactivity of Grignard reagents.

Stille Coupling: The Stille reaction utilizes organotin compounds as coupling partners. It is known for its tolerance to a wide variety of functional groups, although the toxicity of organotin reagents is a significant drawback.

Negishi Coupling: This reaction employs organozinc reagents, which are generally more reactive than organoboron compounds but less reactive than Grignard reagents, offering a good balance of reactivity and functional group compatibility.

Heck Coupling: The Heck reaction involves the coupling of an alkene with an aryl halide to form a substituted alkene. This reaction is a valuable tool for the synthesis of complex olefinic structures.

Buchwald-Hartwig Amination: This reaction is a cornerstone for the formation of C-N bonds, coupling an amine with an aryl halide. wikipedia.orglibretexts.org It has largely replaced harsher classical methods for the synthesis of arylamines. The development of specialized ligands has greatly expanded the scope of this reaction to include a wide range of amines and aryl halides. wikipedia.org

While specific examples for this compound are not readily found in the surveyed literature, the principles of these reactions are broadly applicable to aryl bromides and provide a predictive framework for its reactivity.

Modifications and Functionalizations at Methoxy (B1213986) (C2, C4) and Unsubstituted Positions

The reactivity of this compound is not limited to the C8-position. The methoxy groups at C2 and C4, as well as the unsubstituted C-H bonds on the quinazoline core, offer additional sites for chemical modification.

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Quinazoline Core

The methoxy groups at the C2 and C4 positions of the quinazoline ring are susceptible to nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the quinazoline ring system activates these positions towards attack by nucleophiles. The C4 position is generally more reactive towards nucleophilic attack than the C2 position. nih.gov

This differential reactivity allows for the selective functionalization of the quinazoline core. For example, treatment with amines can lead to the displacement of one or both methoxy groups to form aminoquinazolines. Studies on 2,4-dichloroquinazolines have extensively demonstrated the regioselective substitution at the C4 position by various amines. nih.gov A similar reactivity pattern can be expected for 2,4-dimethoxyquinazoline (B3114811) derivatives, where a methoxy group acts as the leaving group. The reaction conditions, such as the nature of the nucleophile, solvent, and temperature, can be tuned to control the extent of substitution.

| Nucleophile | Position of Substitution | Product Type | Reference |

| Primary/Secondary Amines | C4 (preferentially) | 4-Amino-2-methoxyquinazolines | nih.gov |

| Hydrazine | C4 | 4-Hydrazino-2-methoxyquinazolines | [General Knowledge] |

| Hydroxide | C4 and/or C2 | Quinazolinones | [General Knowledge] |

This table illustrates the expected reactivity based on studies of related 2,4-disubstituted quinazolines.

C-H Functionalization and Oxidative Coupling Strategies

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the modification of heterocyclic compounds, avoiding the need for pre-functionalized starting materials. bohrium.com For the quinazoline core, various methods for C-H activation and subsequent bond formation have been developed. bohrium.com

While specific C-H functionalization studies on this compound are scarce, research on related quinazoline derivatives provides insights into potential transformations. Transition metal-catalyzed reactions, particularly with palladium, rhodium, and iridium, have been employed for the arylation, alkylation, and amination of C-H bonds in quinazolines. bohrium.comresearchgate.net The directing group ability of the quinazoline nitrogen atoms can influence the regioselectivity of these reactions. For instance, C-H activation at the C5 or C6 positions of the benzene (B151609) ring portion of the quinazoline could potentially be achieved under specific catalytic conditions. Oxidative coupling strategies could also be employed to form new bonds at these positions.

Further research is needed to explore the full potential of C-H functionalization on the this compound scaffold to access novel and diverse molecular architectures.

Regioselectivity in Multi-Substituted Quinazoline Reactions and Related Derivatizations

The synthetic utility and derivatization potential of this compound are fundamentally governed by the regiochemical reactivity of the substituted quinazoline core. The presence of three distinct substituents—a bromine atom at C8 and two methoxy groups at C2 and C4—dictates the sites for subsequent chemical modifications. The reactivity of this compound is best understood by considering its synthesis from precursors like 8-bromo-2,4-dichloroquinazoline (B1282574).

In di- and tri-substituted haloquinazolines, the C4 position is well-documented as the most electrophilic center and, therefore, the most susceptible to nucleophilic aromatic substitution (SNAr). nih.govnih.gov This heightened reactivity is attributed to the strong electron-withdrawing effect of the adjacent nitrogen atom (N-3). Consequently, in the synthesis of this compound from 8-bromo-2,4-dichloroquinazoline, the C4-chloride is preferentially substituted by a methoxide (B1231860) nucleophile, followed by the substitution of the C2-chloride, which typically requires more forcing reaction conditions. The bromine atom at C8 is significantly less reactive towards SNAr.

Once synthesized, this compound offers a versatile platform for further functionalization, primarily through metal-catalyzed cross-coupling reactions at the C8-bromo position. The electron-donating methoxy groups at C2 and C4 generally remain stable under the neutral or basic conditions typically employed for these transformations. The C8 position becomes the principal site for building molecular complexity.

Key derivatizations include the Suzuki-Miyaura and Sonogashira coupling reactions. wikipedia.orgwikipedia.org The Suzuki-Miyaura reaction enables the formation of a C-C bond between the C8 position of the quinazoline and various aryl or heteroaryl boronic acids or esters. nih.govorganic-chemistry.org This method is widely used to synthesize complex biaryl structures. Similarly, the Sonogashira reaction facilitates the coupling of the C8 position with terminal alkynes, introducing an alkynyl moiety which can serve as a handle for further chemical transformations. wikipedia.orgyoutube.com

Table 1: Regioselective Derivatizations of the this compound Scaffold

| Reaction Type | Reagents/Catalyst | Position of Reactivity | Resulting Structure |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | C8 | 8-Aryl-2,4-dimethoxyquinazoline |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, Base (e.g., NEt₃) | C8 | 8-Alkynyl-2,4-dimethoxyquinazoline |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Ligand (e.g., BINAP), Base (e.g., NaOt-Bu) | C8 | 8-Amino-2,4-dimethoxyquinazoline |

| Stille Coupling | Organostannane (R-SnBu₃), Pd catalyst | C8 | 8-Alkyl/Aryl/Vinyl-2,4-dimethoxyquinazoline |

| Heck Coupling | Alkene, Pd catalyst, Base | C8 | 8-Alkenyl-2,4-dimethoxyquinazoline |

Chemical Stability and Identified Decomposition Pathways Relevant to Synthetic Procedures

The chemical stability of this compound is a critical consideration during its synthesis, purification, and storage. While the quinazoline ring system is inherently robust and aromatic, the substituent groups introduce specific vulnerabilities that can lead to decomposition under certain conditions.

The most significant potential decomposition pathway involves the cleavage of the methoxy groups at the C2 and C4 positions. Aryl methyl ethers are known to be susceptible to demethylation when exposed to strong protic acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), or certain Lewis acids, often in the presence of a nucleophilic agent like a thiol. google.comresearchgate.netresearchgate.net This reaction proceeds via protonation of the ether oxygen followed by nucleophilic attack on the methyl group. Such conditions can lead to the undesired formation of 8-bromo-4-hydroxy-2-methoxyquinazoline, 8-bromo-2-hydroxy-4-methoxyquinazoline, or the fully demethylated 8-bromoquinazolin-2,4-dione. Therefore, the use of strong acids during workup or chromatography should be carefully managed.

Hydrolytic instability can also be a concern. Some substituted quinazolines, particularly those with highly activating or leaving groups, have demonstrated susceptibility to hydrolysis, even in the presence of water, leading to the formation of corresponding quinazolinone products. nih.gov While the dimethoxy derivative is relatively stable, prolonged exposure to aqueous or protic environments, especially at elevated temperatures, could potentially lead to the hydrolysis of the methoxy group at the more reactive C4 position.

The carbon-bromine bond at the C8 position is generally stable under many synthetic conditions but can be labile under reductive environments. For instance, catalytic hydrogenation (e.g., H₂ with a Pd/C catalyst), often used to reduce other functional groups, could lead to competitive hydrodebromination, resulting in the formation of 2,4-dimethoxyquinazoline as a byproduct.

Table 2: Potential Decomposition Pathways for this compound

| Pathway | Conditions | Potential Product(s) |

| Demethylation | Strong acids (e.g., HBr, HI), Lewis acids (e.g., BBr₃) | 8-Bromo-4-hydroxy-2-methoxyquinazoline, 8-Bromoquinazolin-2,4-dione |

| Hydrolysis | Prolonged exposure to aqueous acid or base, especially at high temperatures | 8-Bromo-4-hydroxy-2-methoxyquinazoline |

| Hydrodebromination | Catalytic hydrogenation (e.g., H₂/Pd-C), strong reducing agents | 2,4-Dimethoxyquinazoline |

8 Bromo 2,4 Dimethoxyquinazoline As a Versatile Synthetic Intermediate

Precursor for Advanced Quinazoline (B50416) Derivatives and Fused Heterocyclic Systems

8-Bromo-2,4-dimethoxyquinazoline serves as a pivotal starting material for the synthesis of a wide array of complex heterocyclic structures. Its utility lies in the strategic placement of reactive sites—the bromine atom at the 8-position and the two methoxy (B1213986) groups at the 2- and 4-positions. These functional groups allow for sequential and selective chemical transformations, making it a valuable building block for advanced quinazoline derivatives and fused heterocyclic systems.

The bromine atom is particularly amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings. This enables the introduction of a diverse range of aryl or hetaryl substituents at the 8-position, significantly expanding the structural diversity of the resulting quinazoline core. google.commdpi.com Furthermore, the methoxy groups can be selectively displaced by a variety of nucleophiles, including amines and thiols, to introduce further complexity and functionality. This reactivity is crucial for constructing fused heterocyclic systems where additional rings are annulated onto the quinazoline framework. nih.govairo.co.inresearchgate.net For instance, intramolecular cyclization reactions following the initial functionalization of the quinazoline core can lead to the formation of novel tricyclic and tetracyclic systems. nih.gov The synthesis of such fused systems is of significant interest in medicinal chemistry due to their diverse pharmacological activities. airo.co.inresearchgate.net

Application in the Synthesis of Pharmacologically Relevant Scaffolds

The quinazoline scaffold is a prominent feature in numerous pharmacologically active compounds. nih.gov this compound, by providing a versatile platform for chemical modification, plays a crucial role in the synthesis of both analogs of established drugs and novel bioactive molecules.

Building Block for Analogs of Established Pharmaceutical Agents (e.g., Prazosin (B1663645), Terazosin, Doxazosin, Gefitinib, Zenarestat)

The 2,4-diamino-6,7-dimethoxyquinazoline (B29095) moiety is a key pharmacophore in several α1-adrenoceptor antagonists like Prazosin, Terazosin, and Doxazosin, which are used to treat hypertension. nih.govopen.edunih.gov While the provided search results focus more broadly on prazosin and its analogs, the underlying quinazoline core is the essential feature. The synthesis of analogs often involves modifications at various positions of the quinazoline ring to improve properties such as selectivity, duration of action, and side effect profiles. nih.govnih.gov this compound can be a valuable intermediate in creating analogs with substitutions at the 8-position, a strategy that has been shown to preserve high α1-adrenoceptor affinity in related systems. open.edu

In the realm of oncology, Gefitinib is a well-known epidermal growth factor receptor (EGFR) inhibitor with a quinazoline core. nih.gov The synthesis of novel Gefitinib analogs is an active area of research aimed at overcoming drug resistance and improving efficacy. nih.gov While direct synthesis of Gefitinib from this compound is not explicitly detailed in the provided results, the general strategies for synthesizing quinazoline-based EGFR inhibitors often involve the reaction of a substituted aniline (B41778) with a functionalized quinazoline. thieme-connect.de The bromo and methoxy groups on this compound offer handles for introducing the necessary side chains and pharmacophoric elements found in Gefitinib and its analogs.

Intermediate in the Development of Novel Bioactive Chemical Entities

Beyond creating analogs of existing drugs, this compound is instrumental in the discovery of entirely new bioactive molecules. The quinazoline ring system is associated with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govnih.govresearchgate.net The ability to functionalize the this compound scaffold at multiple positions allows for the generation of libraries of diverse compounds for high-throughput screening. This approach is fundamental to identifying new chemical entities with therapeutic potential. For example, the synthesis of novel quinazolinone derivatives has led to the discovery of compounds with promising antimicrobial activities. nih.gov

Strategies for Diversity-Oriented Synthesis Utilizing the Bromine and Methoxy Groups

Diversity-oriented synthesis (DOS) is a powerful strategy in drug discovery that aims to create structurally diverse small molecules to explore a wide range of chemical space. nih.govcam.ac.ukcam.ac.uk this compound is an ideal scaffold for DOS due to the orthogonal reactivity of its functional groups.

The bromine atom at the 8-position can be exploited through various cross-coupling reactions to introduce a first level of diversity. Subsequently, the two methoxy groups at the 2- and 4-positions can be sequentially and selectively substituted with different nucleophiles, leading to a vast number of unique compounds from a single starting material. This "build/couple/pair" approach is a hallmark of DOS. researchgate.net For instance, one methoxy group could be displaced with one type of amine, and the second with a different amine or another nucleophile entirely, generating a library of compounds with diverse substituents and potential biological activities. This systematic exploration of chemical space increases the probability of discovering novel modulators of biological processes. researchgate.netnih.gov

Theoretical and Computational Investigations of 8 Bromo 2,4 Dimethoxyquinazoline and Its Analogs

Quantum Chemical Calculations (e.g., DFT, B3LYP) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) with hybrid functionals like B3LYP, are instrumental in elucidating the electronic characteristics and reactivity of quinazoline (B50416) derivatives. While specific studies focusing exclusively on 8-Bromo-2,4-dimethoxyquinazoline are not prevalent in publicly accessible literature, extensive research on analogous bromo-quinazoline structures provides a clear framework for understanding its properties. nih.govresearchgate.net

These calculations are used to determine optimized molecular geometry, frontier molecular orbital (HOMO-LUMO) energies, and molecular electrostatic potential (MEP) maps. The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability; a larger gap implies higher stability and lower reactivity. researchgate.net

For instance, DFT analysis performed at the B3LYP level on bromo-quinazoline derivatives reveals how different substituents affect electronic properties and stability. researchgate.net The MEP map provides a visual representation of the charge distribution, highlighting electrophilic (electron-poor, typically shown in blue) and nucleophilic (electron-rich, typically shown in red) regions of the molecule. For this compound, the nitrogen atoms of the quinazoline ring and the oxygen atoms of the methoxy (B1213986) groups would be expected to be electron-rich sites, while the hydrogen atoms and regions near the electron-withdrawing bromine atom would be more electron-poor.

Table 1: Representative Electronic Properties of a Bromo-Quinazoline Analog (Compound 8a) Calculated using DFT (B3LYP/6-31+G(d,p)) researchgate.net

| Parameter | Value (eV) | Description |

| EHOMO | -6.54 | Energy of the Highest Occupied Molecular Orbital. Indicates electron-donating ability. |

| ELUMO | -1.83 | Energy of the Lowest Unoccupied Molecular Orbital. Indicates electron-accepting ability. |

| Energy Gap (ΔE) | 4.71 | Difference between LUMO and HOMO energies. A larger gap suggests higher kinetic stability. |

This data is for a related 6-bromo-quinazoline derivative and serves as an illustrative example of the parameters derived from DFT calculations. researchgate.net

Mechanistic Studies of Synthetic and Transformative Reactions using Computational Methods

Computational methods are critical for investigating the detailed mechanisms of chemical reactions, providing insights into transition states, activation energies, and reaction pathways that are often difficult to probe experimentally. For a molecule like this compound, two primary classes of reactions are of synthetic importance: palladium-catalyzed cross-coupling reactions at the bromine-substituted position and nucleophilic aromatic substitution (SNAr) at the methoxy-substituted positions.

Palladium-Catalyzed Cross-Coupling: The bromo-substituent at the C8 position is a prime site for transformations like the Suzuki-Miyaura cross-coupling reaction, which forms new carbon-carbon bonds. Computational studies on similar aryl bromide systems have used DFT to map out the entire catalytic cycle, including oxidative addition, transmetalation, and reductive elimination. nih.govnih.gov These studies help in understanding the role of ligands, the geometry of transition states, and the factors controlling enantioselectivity in asymmetric reactions. nih.gov Such computational analysis can explain differences in reactivity and selectivity between various catalytic systems and substrates. nih.gov

Nucleophilic Aromatic Substitution (SNAr): The methoxy groups at the C2 and C4 positions are potential leaving groups in SNAr reactions. DFT calculations have been successfully employed to explain the regioselectivity of these reactions on the quinazoline scaffold. mdpi.com For example, in studies on 2,4-dichloroquinazolines, DFT calculations showed that the carbon atom at the C4 position has a higher LUMO coefficient, making it more susceptible to nucleophilic attack than the C2 position. mdpi.com The calculations further revealed a lower activation energy for the nucleophilic attack at C4, providing a quantitative explanation for the observed product distribution. mdpi.com Similar computational investigations on this compound could predict whether a nucleophile would preferentially substitute the C2 or C4 methoxy group and how the electronic influence of the C8-bromo substituent affects this regioselectivity. Some studies have also explored the mechanistic continuum of SNAr reactions, using DFT to determine whether a reaction proceeds through a stepwise, concerted, or borderline mechanism. nih.gov

In Silico Modeling for Rational Design of Novel Quinazoline Derivatives and Reaction Pathways

The quinazoline scaffold is recognized as a "privileged structure" in medicinal chemistry, as its derivatives have shown a wide range of biological activities. nih.govijmpr.in In silico modeling plays a crucial role in the rational design of novel quinazoline-based compounds, using the structure of a known molecule like this compound as a starting point. nih.govnih.gov

The process of rational design involves identifying the key structural features of a lead compound and computationally modifying them to enhance desired properties, such as binding affinity to a biological target, while optimizing pharmacokinetic profiles. The 8-bromo and 2,4-dimethoxy groups on the target compound serve as versatile handles for synthetic modification.

Modification at C8: The bromine atom can be replaced via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) with a diverse array of chemical groups. In silico modeling can predict how these new substituents will alter the molecule's shape, electronic properties, and potential interactions with a protein's active site.

Modification at C2 and C4: The methoxy groups can be substituted with various nucleophiles, such as amines or thiols, to introduce new functionalities. Computational docking studies can then be used to screen a virtual library of these new derivatives against a target protein (e.g., an enzyme or receptor) to prioritize candidates for synthesis. nih.gov

This in silico approach accelerates the drug discovery process by reducing the number of compounds that need to be synthesized and tested experimentally. rsc.orgnih.gov By combining molecular docking, molecular dynamics simulations, and quantum chemical calculations, researchers can build robust structure-activity relationship (SAR) models to guide the development of new, potent, and selective therapeutic agents based on the quinazoline scaffold. nih.gov

Future Research Directions in 8 Bromo 2,4 Dimethoxyquinazoline Chemistry

Development of Novel and Sustainable Synthetic Routes and Methodologies

The development of new and sustainable methods for synthesizing quinazoline (B50416) derivatives is a critical area of research. nih.gov Future efforts will likely focus on environmentally friendly approaches that minimize waste and energy consumption.

One promising avenue is the use of visible-light-driven photocatalysis. A recent study demonstrated the successful synthesis of quinazoline derivatives using a curcumin-sensitized titanium dioxide (Cur dye-TiO2) photocatalyst under visible light. nih.gov This method offers a green, one-pot, three-component reaction that proceeds under mild conditions. nih.gov Future research could explore the application of this and other novel photocatalytic systems to the synthesis of 8-Bromo-2,4-dimethoxyquinazoline, potentially leading to higher yields and improved sustainability.

Further research into optimizing reaction conditions, such as catalyst concentration and light intensity, will be crucial for maximizing the efficiency of these green synthetic routes. nih.gov The exploration of different solvents and catalyst supports could also lead to more robust and scalable processes for producing this important chemical intermediate.

Exploration of Undiscovered Reactivity Patterns and Selectivity Control

The bromine atom at the 8-position of the quinazoline ring is a key functional group that allows for a variety of chemical transformations. nih.govresearchgate.net Future research will undoubtedly delve deeper into the reactivity of this and other positions on the quinazoline core, aiming to uncover new reaction pathways and achieve greater control over selectivity.

Brominated compounds are valuable precursors for a range of organic reactions, including bromination, cohalogenation, oxidation, and cyclization. nih.govdatapdf.com Investigating these transformations with this compound could lead to the discovery of novel derivatives with unique chemical properties and biological activities.

A significant challenge and opportunity lies in achieving regioselectivity in the functionalization of the quinazoline scaffold. Understanding the electronic and steric effects of the existing substituents will be key to controlling where new functional groups are introduced. This will enable the targeted synthesis of specific isomers, which is often crucial for optimizing biological activity.

Advanced Applications in Synthetic Organic Chemistry and Chemical Biology

The versatility of the this compound scaffold makes it a valuable building block for the synthesis of more complex molecules with potential applications in medicinal chemistry and chemical biology.

Quinazoline derivatives have shown promise as antimicrobial agents. researchgate.netnih.gov Future research could focus on using this compound as a starting material to synthesize new compounds with enhanced antibacterial and antifungal properties. researchgate.netnih.gov For instance, the introduction of different substituents at the 2- and 4-positions, facilitated by the bromo group, could lead to the development of potent and selective antimicrobial agents.

Furthermore, the quinazoline core is a key component of molecules that can inhibit biofilm formation, a critical factor in bacterial resistance. nih.gov By modifying the this compound structure, researchers may be able to design novel compounds that disrupt quorum sensing, the communication system used by bacteria to coordinate group behaviors like biofilm formation. nih.gov

Integration of Artificial Intelligence and Machine Learning in Synthetic Route Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical synthesis. mit.eduyoutube.com These powerful computational tools can be used to predict reaction outcomes, design novel synthetic routes, and optimize reaction conditions.

For a molecule like this compound, AI and ML algorithms could be trained on existing chemical reaction data to propose new, more efficient synthetic pathways. doaj.org These models can analyze vast datasets of chemical transformations to identify patterns and predict the feasibility of a given reaction. youtube.com This data-driven approach can significantly accelerate the discovery of new synthetic methods. mit.edu

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for 8-Bromo-2,4-dimethoxyquinazoline, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step halogenation and cyclization reactions. For example, halogenated quinazolines are synthesized via sequential bromination and methoxylation under controlled conditions. Polar aprotic solvents (e.g., DMF) enhance reactant solubility and reaction rates . Refluxing with glacial acetic acid as a catalyst (e.g., in ethanol) is common for cyclization steps, with yields optimized by adjusting temperature (80–100°C) and reaction time (4–12 hours) . Purity is confirmed via TLC and recrystallization .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms substituent positions and molecular structure. Mass spectrometry (MS) verifies molecular weight and fragmentation patterns. High-Performance Liquid Chromatography (HPLC) ensures purity (>95%), while FT-IR identifies functional groups (e.g., C-Br at ~528 cm⁻¹) . X-ray crystallography may resolve stereochemistry in crystalline forms .

Q. What are the key physicochemical properties (e.g., solubility, log P) of this compound, and how do they impact biological testing?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF). Log P values (~2.5–3.0) suggest moderate lipophilicity, influencing membrane permeability in cell-based assays. Pre-formulation studies using co-solvents (e.g., PEG 400) or surfactants (Tween 80) improve bioavailability for in vivo testing .

Advanced Research Questions

Q. How can researchers resolve contradictory data in biological activity assays for halogenated quinazolines?

- Methodological Answer : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., cell line variability, incubation time). Cross-validate results using orthogonal assays (e.g., enzymatic vs. cell viability). For example, kinase inhibition assays (e.g., EGFR) should be paired with Western blotting to confirm target modulation. Structural analogs (e.g., 6-Bromo-2-chloro-8-methoxyquinazoline) can clarify substituent effects on activity .

Q. What strategies optimize regioselectivity in electrophilic substitution reactions of this compound?

- Methodological Answer : Regioselectivity is influenced by electron-donating groups (methoxy) directing electrophiles to specific positions. For bromination, using N-bromosuccinimide (NBS) in anhydrous DMF at 0°C minimizes side reactions. Computational modeling (DFT calculations) predicts reactive sites, guiding experimental design .

Q. How do computational methods (e.g., molecular docking) elucidate the mechanism of action for this compound in cancer targets?

- Methodological Answer : Docking studies (e.g., AutoDock Vina) model interactions with targets like RARα or kinases. The bromine atom’s steric bulk and methoxy groups’ hydrogen-bonding capacity are critical. Validate predictions with mutagenesis (e.g., alanine scanning) to identify key binding residues .

Q. What synthetic routes enable scalable production of this compound derivatives with modified substituents?

- Methodological Answer : Parallel synthesis using microwave-assisted reactions reduces time (e.g., 30 minutes vs. 12 hours). For example, substituting methoxy groups with fluoro or chloro requires halogen exchange reactions (e.g., using CuCl₂/PCl₅). Scale-up protocols emphasize solvent recycling and catalyst recovery to reduce costs .

Contradiction Analysis and Experimental Design

Q. Why do certain derivatives of this compound exhibit divergent cytotoxicity profiles in similar cancer cell lines?

- Analysis : Divergence may stem from off-target effects or metabolic instability. Design dose-response curves across multiple cell lines (e.g., MCF-7, HeLa) and measure metabolite stability via LC-MS. Compare with control compounds (e.g., non-brominated analogs) to isolate bromine’s role .

Q. How can researchers validate the role of the bromine substituent in modulating quinazoline reactivity?

- Experimental Design : Synthesize debrominated analogs (e.g., 2,4-dimethoxyquinazoline) and compare reactivity in nucleophilic substitution (e.g., with piperidine). Kinetic studies (monitored by ¹H NMR) quantify rate differences. Computational electron-density maps (MEP surfaces) further explain bromine’s electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.